molecular formula C24H18Cl2N2O3 B10796007 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide

Cat. No.: B10796007
M. Wt: 453.3 g/mol
InChI Key: XXIXVRIIZYQKQQ-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is a synthetic organic compound with a complex structure It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the alkylation of 8-hydroxyquinoline derivatives with appropriate halogenated intermediates. For instance, the substituted 8-hydroxyquinoline can be alkylated with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane to afford a mono-halogenated intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of both chloro and methoxy substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXVRIIZYQKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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